molecular formula C3H7NOS B12007208 2-(Hydroxyimino)propane-1-thiol

2-(Hydroxyimino)propane-1-thiol

Cat. No.: B12007208
M. Wt: 105.16 g/mol
InChI Key: RYOVLPIUSNOGAK-ONEGZZNKSA-N
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Description

Significance of Oxime Functional Groups in Coordination Chemistry and Organic Synthesis

The oxime functional group, with the general formula R1R2C=NOH, is a cornerstone in various chemical transformations and molecular design. In organic synthesis, oximes are valuable intermediates. chemistrytalk.orgnih.gov They can be readily prepared from the condensation reaction of aldehydes or ketones with hydroxylamine (B1172632). nih.gov One of the most notable reactions of oximes is the Beckmann rearrangement, which transforms ketoximes into amides, a critical process in the industrial synthesis of materials like Nylon-6. chemistrytalk.org Aldoximes can be dehydrated to form nitriles, further highlighting their synthetic utility.

In the realm of coordination chemistry, oximes and their deprotonated forms (oximates) are recognized as versatile ligands capable of forming stable complexes with a wide array of metal ions. researchgate.netscispace.comresearchgate.net The nitrogen atom of the oxime group can act as a donor, and upon deprotonation of the hydroxyl group, the oxygen atom can also coordinate to a metal center, often leading to the formation of stable chelate rings. researchgate.net This chelating ability makes oxime-containing ligands valuable in areas such as catalysis, sensing, and the development of novel materials. The coordination of an oxime to a metal center can also significantly alter its reactivity. at.ua

Role of Thiol Functional Groups in Complexation and Chemical Transformations

The thiol functional group, -SH, is the sulfur analog of an alcohol and exhibits a rich and diverse chemistry. chemistrytalk.org Thiols are known for their distinct odors, with low molecular weight thiols being particularly pungent. chemistrytalk.org In terms of reactivity, thiols are more acidic than their alcohol counterparts and their conjugate bases, thiolates (RS-), are excellent nucleophiles. masterorganicchemistry.com This high nucleophilicity allows them to participate in a variety of chemical transformations, including the formation of thioethers via reaction with alkyl halides. chemistrytalk.org

A key reaction of thiols is their oxidation to disulfides (R-S-S-R). masterorganicchemistry.com This reversible redox process is fundamental in biochemistry, most notably in the structure of proteins where disulfide bridges between cysteine residues play a crucial role in determining the tertiary and quaternary structures. nih.govnih.gov

In coordination chemistry, the soft nature of the sulfur atom in the thiol group makes it an excellent ligand for soft metal ions. nih.gov Thiolates form strong coordination bonds with a variety of metals, and this interaction is vital in numerous biological systems, such as in the active sites of metalloenzymes. nih.gov The ability of thiols to bind to heavy metals is also utilized in the design of chelating agents for detoxification. nih.gov

Unique Synergistic Properties of Hydroxyimino-Thiol Hybrid Systems

Molecules that incorporate both a hydroxyimino (oxime) and a thiol group, such as 2-(Hydroxyimino)propane-1-thiol, present the potential for unique synergistic properties arising from the interplay of these two functional groups. The presence of both a nitrogen and a sulfur donor atom, along with the oxygen of the hydroxyl group, makes such molecules excellent candidates for acting as multidentate ligands in coordination chemistry. niscpr.res.in This could lead to the formation of highly stable and structurally diverse metal complexes with potential applications in catalysis and materials science.

The proximity of the oxime and thiol groups could also lead to intramolecular interactions that influence the reactivity of the molecule. For instance, the acidity of the thiol proton or the oxime proton could be affected by the presence of the other group. Furthermore, the combined functionalities could be exploited in "click chemistry" reactions, where the oxime and thiol groups can undergo selective and efficient transformations. rsc.org For example, oxime formation is a well-established click reaction, and thiol-ene or thiol-yne reactions are also widely used for bioconjugation and material synthesis. rsc.org

Contextualization of this compound within Broader Chemical Literature

While specific research on this compound is limited, its structural motifs are found in a variety of more complex molecules that have been investigated. For example, ligands containing both oxime and thioamido groups have been used to synthesize transition metal complexes. niscpr.res.in These studies provide a framework for predicting the coordination behavior of this compound.

The broader fields of organic synthesis and materials science also provide context for the potential utility of this compound. The development of bifunctional molecules is a growing area of research, as these compounds can serve as versatile building blocks for the construction of more complex architectures. The combination of a nucleophilic thiol and a versatile oxime group in one molecule could be advantageous in the design of polymers, self-assembled monolayers, and biologically active compounds.

Below is a table summarizing the properties of related thiol compounds, which can provide an estimation of the physical properties of this compound.

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C)
1-Propanethiol (B107717) 107-03-9 C₃H₈S 76.16 67-68 -113
2-Propanethiol (B166235) 75-33-2 C₃H₈S 76.16 57-60 -131
2-Methyl-1-propanethiol 513-44-0 C₄H₁₀S 90.19 88-89 -123.5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

IUPAC Name

(NE)-N-(1-sulfanylpropan-2-ylidene)hydroxylamine

InChI

InChI=1S/C3H7NOS/c1-3(2-6)4-5/h5-6H,2H2,1H3/b4-3+

InChI Key

RYOVLPIUSNOGAK-ONEGZZNKSA-N

Isomeric SMILES

C/C(=N\O)/CS

Canonical SMILES

CC(=NO)CS

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 2 Hydroxyimino Propane 1 Thiol

Established Synthetic Routes to Aliphatic Oxime-Thiols

The construction of aliphatic oxime-thiols necessitates the formation of a carbon-sulfur bond to introduce the thiol group and a separate reaction to form the oxime functionality. The order and methodology of these steps are critical to a successful synthesis.

Strategies for Carbon-Sulfur Bond Formation in Thiol Synthesis

The creation of a carbon-sulfur (C-S) bond is a cornerstone of organosulfur chemistry. acs.org A variety of methods exist, many of which are applicable to the synthesis of aliphatic thiols.

One of the most common and direct methods for forming a C-S bond is through the nucleophilic substitution of an alkyl halide with a sulfur nucleophile. acs.org For the synthesis of thiols, reagents like sodium hydrosulfide (B80085) (NaSH) can be employed to displace a halide (e.g., chloride, bromide) from an appropriate precursor. wikipedia.orgchemicalbook.com

Another significant strategy is the sulfa-Michael addition , which involves the 1,4-addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. acs.org This method is particularly useful for introducing a thiol group at the β-position relative to a carbonyl, which can then be further functionalized.

Transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools for C-S bond formation, although they are more commonly applied to the synthesis of aryl and vinyl sulfides. acs.orgacs.org However, advancements in catalysis continue to expand the scope of these reactions.

Furthermore, the reaction of organometallic reagents, such as Grignard reagents, with elemental sulfur provides a pathway to thiols after an acidic workup. youtube.com This approach offers an alternative when other functional groups in the molecule are incompatible with strong nucleophiles or bases.

Table 1: Comparison of C-S Bond Formation Strategies

MethodDescriptionAdvantagesDisadvantages
Nucleophilic Substitution Reaction of an alkyl halide with a sulfur nucleophile (e.g., NaSH). wikipedia.orgchemicalbook.comDirect, often high-yielding.Can be limited by substrate scope and side reactions.
Sulfa-Michael Addition 1,4-addition of a sulfur nucleophile to an α,β-unsaturated system. acs.orgForms β-thio carbonyl compounds, useful intermediates.Requires a specific type of precursor.
Metal-Catalyzed Cross-Coupling Coupling of organic halides with sulfur sources using a metal catalyst. acs.orgacs.orgBroad scope, good functional group tolerance.Can require expensive catalysts and ligands.
Reaction with Elemental Sulfur Grignard reagents react with S₈ to form thiolates. youtube.comUseful for substrates incompatible with other methods.Requires handling of pyrophoric Grignard reagents.

Methodologies for Oxime Moiety Introduction

The oxime functional group is typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgresearchgate.net This reaction is generally efficient and proceeds under mild conditions. researchgate.net

The most prevalent method involves reacting a carbonyl compound with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, to generate free hydroxylamine in situ. researchgate.net The reaction is often carried out in a protic solvent like ethanol (B145695) or methanol. nih.gov

Alternative methods for oxime synthesis include the oxidation of primary amines. nih.gov For instance, aliphatic amines can be oxidized to oximes using reagents like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org Another approach involves the reaction of alkyl nitrites with compounds containing an active methylene (B1212753) group. wikipedia.org

The choice of method for oxime formation can depend on the stability of other functional groups present in the molecule. For a molecule like 2-(hydroxyimino)propane-1-thiol, the condensation of a ketone with hydroxylamine is a direct and likely compatible approach.

Targeted Synthesis of this compound

A plausible synthetic route to this compound would likely involve the synthesis of a precursor containing either the thiol or the oxime functionality, followed by the introduction of the second group.

Precursor Selection and Reaction Conditions

A logical precursor for the synthesis of this compound would be a molecule that already contains the three-carbon backbone and one of the desired functional groups or a group that can be easily converted to it.

Route A: Starting from a Thiol Precursor

One could start with 1-mercaptopropan-2-one. This precursor contains the thiol group and a ketone functionality. The synthesis of this compound would then involve the oximation of the ketone.

Precursor: 1-mercaptopropan-2-one

Reaction: Condensation with hydroxylamine. This reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride and a base like sodium acetate in an alcohol solvent. researchgate.net

Route B: Starting from an Oxime Precursor

Alternatively, one could begin with a precursor that already contains the oxime moiety, such as 2-(hydroxyimino)propane, and then introduce the thiol group.

Precursor: 2-(hydroxyimino)propane (Acetone oxime)

Challenge: Introducing a thiol at the C1 position of acetone (B3395972) oxime is not straightforward. A potential, though multi-step, approach could involve the halogenation of one of the methyl groups followed by nucleophilic substitution with a thiolating agent. However, this route is likely more complex and less efficient than Route A.

Given the relative ease and high efficiency of oxime formation from ketones, Route A is the more synthetically viable pathway.

Isolation and Purification Techniques for Thiol-Containing Compounds

The purification of thiols requires special consideration due to their propensity for oxidation to disulfides. nih.govstackexchange.com Standard chromatographic techniques can be employed, but care must be taken to minimize exposure to air and oxidizing agents.

One effective method for the isolation and purification of thiols is through reversible derivatization . nih.gov This involves converting the thiol to a more stable derivative, such as a disulfide, which can be easily purified by chromatography. The purified derivative is then reduced back to the thiol. For example, thiols can be reacted with a reagent like 2-S-(2'-thiopyridyl)-6-hydroxynaphthyldisulfide to form mixed disulfides that have good chromatographic properties. nih.gov

Another approach involves the use of thiol-specific resins for covalent chromatography. gbiosciences.comnih.gov These resins contain groups that selectively react with thiols, allowing for the immobilization of the thiol-containing compound while impurities are washed away. The purified thiol is then eluted by treatment with a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. gbiosciences.comgoogle.com

Table 2: Purification Techniques for Thiols

TechniquePrincipleAdvantagesDisadvantages
Standard Chromatography Separation based on polarity or size.Widely applicable.Risk of thiol oxidation. stackexchange.com
Reversible Derivatization Conversion to a stable derivative for purification, followed by regeneration of the thiol. nih.govProtects the thiol from oxidation, improves chromatographic behavior. nih.govRequires additional reaction steps.
Covalent Chromatography Selective binding of the thiol to a solid support. gbiosciences.comnih.govHigh specificity for thiol-containing compounds. nih.govCan be expensive, may require specific resin chemistry.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. mdpi.com In the context of synthesizing this compound, several green approaches can be considered.

For the oxime formation step , mechanochemical methods offer a solvent-free alternative to traditional solution-phase synthesis. rsc.org The reaction of aldehydes with hydroxylamine has been successfully carried out using mechanochemistry, which can lead to reduced waste and energy consumption. rsc.org Additionally, performing the reaction in greener solvents like water or ethanol, especially under microwave irradiation, can significantly reduce the environmental impact. researchgate.net

In the carbon-sulfur bond formation , the use of less hazardous reagents and catalysts is a key green consideration. For example, using sodium thiosulfate (B1220275) as a sulfur source in copper-catalyzed reactions can be an effective and more environmentally friendly alternative to traditional methods. organic-chemistry.org Catalyst-free C-S bond formation reactions under aqueous conditions are also highly desirable from a green chemistry perspective. researchgate.net

The principles of atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product, should also guide the choice of synthetic route. savemyexams.com A route that minimizes the use of protecting groups and has fewer steps will generally have a higher atom economy.

Scale-Up Considerations in Organosulfur Compound Synthesis

The transition of a synthetic route for an organosulfur compound like this compound from a laboratory setting to a pilot plant or industrial scale introduces a host of complex challenges. labmanager.com It is not merely a matter of proportionally increasing the quantities of reactants. labmanager.com Key factors such as thermodynamics, reaction kinetics, mass and heat transfer, and process safety must be re-evaluated to ensure a successful, efficient, and safe scale-up. labmanager.comiajps.com This section details the critical considerations for the large-scale synthesis of compounds containing both thiol and oxime functionalities.

The successful scale-up from bench research to production necessitates the formation of a multidisciplinary team, including chemists, chemical engineers, analytical chemists, and safety experts, to address the evolving questions that arise in a production environment. labmanager.com

General Scale-Up Parameters

Several physical and chemical parameters that are often negligible at the bench scale become critical during large-scale production. Heat dissipation is a primary concern; exothermic reactions that are easily managed in small flasks can lead to dangerous temperature and pressure increases in large reactors, which have a much lower surface-area-to-volume ratio. labmanager.com Consequently, heat-up and cool-down cycles are significantly longer, potentially affecting product properties and impurity profiles. labmanager.com Other critical factors include mixing efficiency, which impacts reaction homogeneity and rate, and changes in viscosity throughout the process. labmanager.com

Table 1: Comparison of Key Parameters in Lab vs. Production Scale

Parameter Laboratory Scale (Benchtop) Production Scale (Pilot/Industrial Plant) Key Considerations for Scale-Up
Reaction Volume Milliliters to a few liters Hundreds to thousands of liters axel-one.com Changes in surface-area-to-volume ratio affect heat transfer.
Heat Transfer Rapid dissipation to the environment Slow dissipation; requires cooling/heating jackets, internal coils Potential for thermal runaway; extended reaction times may alter product properties. labmanager.com
Mixing Efficient (magnetic/overhead stirrers) Can be inefficient, leading to localized concentration/temperature gradients Requires powerful, well-designed agitators; viscosity changes must be managed. labmanager.com
Reaction Time Minutes to hours Often significantly longer due to slower heating/cooling and addition rates Increased time can lead to the formation of degradation products or side-reactions. labmanager.com
Pressure Management Often vented to atmosphere through a condenser Reactions often in sealed, pressure-rated vessels Vapor pressure of the reaction mixture must be understood and controlled across the entire temperature range. labmanager.com
Material Handling Manual addition of reagents Automated dosing systems, pumps Requires robust infrastructure; safety protocols for handling hazardous materials are paramount.
Process Control Manual monitoring (e.g., TLC) Automated sensors and process analytical technology (PAT) Ensures consistency, safety, and quality control. iajps.com

Challenges Specific to Organosulfur and Oxime Synthesis

The dual functionality of this compound presents a unique combination of challenges inherent to both organosulfur and oxime chemistry.

For the thiol group, industrial synthesis often involves the reaction of hydrogen sulfide (B99878) (H₂S) with an appropriate precursor, such as an alcohol or alkene, in the presence of an acid catalyst. wikipedia.org The high toxicity and flammability of H₂S necessitate specialized handling and containment systems. A significant challenge on a large scale is managing the distinctive and often unpleasant odor of volatile thiols. wikipedia.org Furthermore, the nucleophilic nature of the thiol group can lead to side reactions, particularly the formation of symmetric or asymmetric sulfides through overalkylation, which reduces the yield of the desired thiol. wikipedia.orgyoutube.com

For the oxime group, which is typically formed by the condensation of a carbonyl compound with hydroxylamine, precise control of reaction conditions is crucial. numberanalytics.com The reaction is sensitive to pH; a slightly acidic environment (pH 4-5) is generally optimal, while conditions that are too acidic or too basic can lead to byproduct formation or slow reaction rates, respectively. numberanalytics.com The stereochemistry (E/Z isomerism) of the oxime can also be influenced by reaction conditions, which is a critical factor if stereoselectivity is required for subsequent steps or final product activity. nih.gov

Table 2: Key Challenges and Mitigation Strategies in Scaling Up Synthesis

Functional Group Challenge Potential Impact on Scale-Up Mitigation Strategy
Thiol (-SH) Handling of toxic/flammable reagents (e.g., H₂S) Significant safety and environmental risks. Use of closed systems, dedicated scrubbers, and robust process safety management. labmanager.com
Odor of volatile thiols Workplace and environmental complaints. Enclosed processing equipment and efficient vapor treatment systems. wikipedia.org
Overalkylation leading to sulfide byproducts Reduced yield and purity; complex purification. Careful control of stoichiometry, addition rate, and temperature; use of alternative sulfur sources like thiourea (B124793) followed by hydrolysis. wikipedia.orgyoutube.com
Oxidation to disulfides Product loss and impurity formation. Maintain an inert atmosphere (e.g., nitrogen, argon) throughout the process.
Oxime (=N-OH) pH sensitivity of the condensation reaction Lower yield and purity due to byproduct formation. numberanalytics.com Strict pH control using automated dosing and in-line pH monitoring.
Thermal stability Potential for decomposition or rearrangement (e.g., Beckmann rearrangement) at elevated temperatures. organic-chemistry.org Precise temperature control with efficient reactor cooling systems.
N-O bond cleavage in reductive steps Formation of primary amine impurities, complicating purification. nih.govincatt.nl Selection of highly selective catalysts and optimization of reaction conditions (temperature, pressure, solvent).
Catalyst stability and lifetime Reduced process efficiency and increased cost in catalytic routes. researchgate.net Use of robust catalysts; investigation of catalyst deactivation and regeneration cycles.

Pilot Plant and Process Optimization

Before committing to full-scale industrial production, the synthesis must be validated at a pilot scale. iajps.comadlbiopharma.com Pilot plants serve as an intermediate step to identify and resolve issues that are not apparent at the laboratory scale. ncsu.edu This stage allows for the optimization of process parameters, such as temperature, pressure, and reactant feed rates, in an environment that more closely mimics production conditions. axel-one.comadlbiopharma.com

During the pilot phase for a compound like this compound, engineers would evaluate the performance of industrial-grade equipment. This includes selecting appropriate reactor materials (e.g., Hastelloy or glass-lined steel) to withstand potentially corrosive reagents and developing robust purification methods (e.g., distillation, crystallization, or chromatography) that are scalable and economically viable. axel-one.com Data gathered during pilot runs are essential for developing a comprehensive manufacturing process, establishing quality control specifications, and ensuring the final process is reproducible, safe, and cost-effective. iajps.comncsu.edu

Coordination Chemistry of 2 Hydroxyimino Propane 1 Thiol

Ligand Design Principles: Donor Atom Characteristics of Oxime and Thiol Groups

The functionality of 2-(hydroxyimino)propane-1-thiol as a ligand in coordination chemistry stems from the distinct electronic properties of its oxime and thiol groups. These groups act as the primary donor sites, allowing the molecule to bind to metal ions.

The oxime group (-C=N-OH) presents two potential donor atoms: the nitrogen and the oxygen. alfa-chemistry.com The nitrogen atom possesses a lone pair of electrons, making it a good Lewis base and a primary coordination site. chadsprep.com The oxygen atom, also with lone pairs, can participate in coordination, often after deprotonation of the hydroxyl group. alfa-chemistry.com This dual nature allows for varied coordination modes.

The thiol group (-SH), on the other hand, is a soft Lewis base due to the polarizability of the sulfur atom. wikipedia.org This makes it particularly effective in bonding with soft Lewis acid metal ions. wikipedia.org The thiol group can coordinate to a metal center in its protonated form (as a neutral thiol) or, more commonly, as a deprotonated thiolate (RS⁻), which is a stronger nucleophile. wikipedia.org

Ambidentate and Bifunctional Coordination Modes

This compound is an excellent example of a ligand capable of both ambidentate and bifunctional coordination. This versatility arises from the presence of multiple, distinct donor atoms within the same molecule.

Ambidentate coordination refers to the ability of a ligand to bind to a metal center through two different atoms. In the case of this compound, the oxime group can coordinate through either the nitrogen or the oxygen atom. The choice of donor atom is often influenced by factors such as the nature of the metal ion (hard vs. soft acid-base principles) and the steric environment.

Bifunctional coordination , on the other hand, involves the ligand binding to a metal ion through two or more donor atoms simultaneously, forming a chelate ring. This compound can act as a bidentate ligand, coordinating through the nitrogen of the oxime group and the sulfur of the thiol group to form a stable five-membered chelate ring. libretexts.org This chelation significantly enhances the stability of the resulting metal complex, an effect known as the chelate effect.

Thione-Thiol Tautomerism and its Impact on Coordination

A crucial aspect influencing the coordination behavior of this compound is the potential for thione-thiol tautomerism. researchgate.net Tautomers are isomers of a compound that readily interconvert, and in this case, the equilibrium exists between the thiol form (-SH) and the thione form (>C=S). researchgate.net

The predominant tautomeric form in solution can be significantly influenced by the solvent's polarity. researchgate.net In nonpolar solvents, the thiol form is generally favored, while polar solvents tend to shift the equilibrium towards the thione form. researchgate.net This tautomerism has a profound impact on coordination because the donor atom changes from sulfur in the thiol form to potentially nitrogen and sulfur in the thione form, which can exist in resonance with a zwitterionic form. The absence of a characteristic S-H stretching band in the infrared spectrum of a ligand in the solid state can suggest the predominance of the thione form. ekb.eg The study of related thioamide systems has shown that the thione form is generally more dominant. scispace.com

Complexation with Transition Metal Ions

This compound readily forms complexes with a variety of transition metal ions. wikipedia.org The nature of these complexes, from simple mononuclear species to more complex multinuclear architectures, is dictated by the coordination chemistry of the ligand and the reaction conditions.

The formation of metal thiolate complexes is a common outcome, often prepared by reacting a metal salt with the thiol or its corresponding thiolate. wikipedia.org These complexes are significant in bioinorganic chemistry, as exemplified by the cysteinate-metal cofactors found in many proteins and enzymes. wikipedia.org

Formation of Mononuclear Complexes

In its simplest coordination mode, one or more molecules of this compound can bind to a single metal ion, forming a mononuclear complex. ekb.eg In these complexes, the ligand typically acts as a bidentate N,S donor, chelating to the metal center. researchgate.net The geometry of the resulting complex (e.g., square planar, tetrahedral, or octahedral) depends on the coordination number and the electronic configuration of the central metal ion. libretexts.org

For instance, with a divalent metal ion like nickel(II), which often favors a square planar or octahedral geometry, this compound can form stable mononuclear complexes. researchgate.net The specific structure will depend on the stoichiometry of the reaction and the presence of other coordinating ligands.

Development of Multinuclear Coordination Architectures

The ability of the sulfur atom in the thiol group to act as a bridging ligand is a key factor in the formation of multinuclear complexes. researchgate.net In this arrangement, the sulfur atom is bonded to two or more metal centers simultaneously, linking the metal ions together to form di-, tri-, or even higher nuclearity clusters.

These bridging interactions can lead to the self-assembly of complex and often aesthetically pleasing molecular architectures. The geometry of the resulting multinuclear complex is influenced by the preferred coordination geometries of the metal ions and the steric constraints imposed by the ligands. For example, S-bridged trinuclear and hexanuclear complexes have been synthesized using related aminothiolate ligands. researchgate.net

Influence of pH and Reaction Conditions on Complex Formation

The pH of the reaction medium plays a critical role in the complexation of this compound with metal ions. researchgate.net The acidity of the solution affects the protonation state of both the oxime and the thiol groups.

In acidic conditions, both groups are likely to be protonated, which can hinder their ability to coordinate to a metal ion. As the pH increases, deprotonation occurs, first typically at the more acidic thiol group, followed by the oxime hydroxyl group at higher pH values. Deprotonation enhances the donor ability of these groups, generally leading to more stable complex formation. nih.gov

However, at very high pH, there is a risk of precipitating the metal ion as a hydroxide, which would compete with the complexation reaction. researchgate.net Therefore, an optimal pH range often exists for the formation of a specific metal complex, where the ligand is sufficiently deprotonated for effective binding, but the metal ion remains in solution. researchgate.net The concentration of the ligand relative to the metal ion is also a crucial factor, with an excess of the ligand often being necessary to drive the complex formation to completion. researchgate.net

Structural Elucidation of Metal Complexes

Detailed structural information, including coordination geometries, stereochemistry, metal-ligand bonding analysis, and intramolecular hydrogen bonding networks for metal complexes of this compound, is not available in the reviewed literature.

Magnetic Properties of Metal Complexes

Specific studies on the magnetic properties and spin exchange interactions in paramagnetic systems involving metal complexes of this compound have not been identified.

Comparative Analysis with Related Hydroxyimino Ligands

While a comparative analysis would be highly valuable, the absence of data on the coordination chemistry of this compound itself prevents a direct and meaningful comparison with other related hydroxyimino ligands.

Reactivity Profile and Reaction Mechanisms of 2 Hydroxyimino Propane 1 Thiol

Reactivity of the Thiol Moiety

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation.

Nucleophilic Reactivity of the Sulfhydryl Group

The sulfhydryl group (-SH) of 2-(Hydroxyimino)propane-1-thiol is anticipated to be a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). Thiols are generally more acidic than their alcohol counterparts, meaning they can be deprotonated by moderately strong bases to form the highly nucleophilic thiolate anion. chemistrysteps.com This enhanced nucleophilicity allows the thiol group to readily participate in a variety of substitution and addition reactions. youtube.com

For instance, in SN2 reactions, the thiolate can displace leaving groups from alkyl halides to form thioethers. youtube.com The soft nature of the sulfur atom makes it an excellent nucleophile for attacking soft electrophiles. youtube.com

Table 1: Representative Nucleophilic Reactions of Thiols

Reaction TypeElectrophileProductGeneral Conditions
SN2 AlkylationAlkyl Halide (R-X)Thioether (R-S-R')Base (e.g., NaOH, NaH)
Michael Additionα,β-Unsaturated CarbonylThioetherBase catalyst
Epoxide Ring-OpeningEpoxideβ-Hydroxy ThioetherBase or acid catalyst

Electrophilic Transformations and Intermediate Species

While primarily nucleophilic, the sulfur atom in the thiol group can also undergo electrophilic transformations, typically after an initial oxidation or conversion to a more reactive intermediate.

Mild oxidation of the thiol group can lead to the formation of a sulfenic acid (RSOH). This intermediate is often transient and can undergo further reactions. The formation of sulfenic acids is a key step in many biological redox processes involving cysteine residues in proteins.

Treatment of the thiol with a chlorinating agent, such as N-chlorosuccinimide (NCS), can generate a sulfenyl chloride (RSCl). This electrophilic sulfur species is a valuable synthetic intermediate that can react with a variety of nucleophiles, including alkenes and alkynes, to form new carbon-sulfur bonds.

Further oxidation of the sulfenic acid intermediate, or direct oxidation of the thiol with stronger oxidizing agents, can yield sulfinic acids (RSO₂H) and, subsequently, sulfonic acids (RSO₃H). researchgate.net The specific oxidant and reaction conditions determine the final oxidation state of the sulfur.

Table 2: Oxidation States of the Thiol Moiety

Oxidation StateFunctional GroupName
-2-SHThiol
0-S-S-Disulfide
0-SOHSulfenic Acid
+2-SO₂HSulfinic Acid
+4-SO₃HSulfonic Acid

It is important to note that under mild oxidizing conditions, thiols can also undergo dimerization to form a disulfide (-S-S-). chemistrysteps.com

S-Alkylation and S-Functionalization Reactions

The nucleophilic nature of the thiol group makes it highly amenable to S-alkylation and other S-functionalization reactions. nih.gov These reactions are fundamental in synthetic organic chemistry for the formation of thioethers and other sulfur-containing compounds. A common method involves the reaction of the thiol with an alkyl halide in the presence of a base to deprotonate the thiol and enhance its nucleophilicity. google.com

The choice of base and solvent can be crucial for the efficiency of these reactions. Stronger bases like sodium hydride are often used to ensure complete deprotonation of the thiol.

Reactivity of the Oxime Moiety

The oxime functional group exhibits a rich and diverse reactivity, participating in hydrolysis, reduction, rearrangement, and coordination chemistry. wikipedia.org

O-alkylation and O-arylation of oximes are also common transformations, often proceeding through the deprotonation of the hydroxyl group followed by reaction with an electrophile. acs.orgorganic-chemistry.org The oxime nitrogen and oxygen atoms are both potential nucleophilic sites. nsf.gov

The presence of the neighboring thiol group in this compound could potentially influence the reactivity of the oxime. For instance, intramolecular hydrogen bonding between the thiol proton and the oxime nitrogen or oxygen could affect the acidity and nucleophilicity of the oxime. Conversely, the electron-withdrawing nature of the oxime could impact the pKa of the thiol.

A significant reaction of oximes is the Beckmann rearrangement, where treatment with an acid catalyst can lead to the conversion of a ketoxime into an amide. wikipedia.orgnoaa.gov In the case of this compound, this would result in the formation of a thioamide derivative.

Furthermore, the oxime moiety can be reduced to an amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. wikipedia.org Hydrolysis of the oxime, typically under acidic conditions, would regenerate the corresponding carbonyl compound (in this case, a ketone) and hydroxylamine (B1172632). wikipedia.orgnoaa.gov

Table 3: Common Reactions of the Oxime Moiety

Reaction TypeReagent(s)Product
Beckmann RearrangementAcid catalyst (e.g., H₂SO₄, PCl₅)Amide/Lactam
ReductionLiAlH₄, Na/EtOH, Catalytic HydrogenationPrimary Amine
HydrolysisAqueous acid (e.g., HCl)Ketone/Aldehyde + Hydroxylamine
O-AlkylationAlkyl halide + BaseO-Alkyl Oxime Ether

Due to the absence of specific experimental data for this compound, the reactivity described herein is based on the well-established principles of thiol and oxime chemistry. The interaction between these two functional groups within the same molecule presents an area for further investigation.

E/Z Isomerization Processes

The carbon-nitrogen double bond of the hydroxyimino group in this compound allows for the existence of geometric isomers, designated as E and Z. The interconversion between these isomers is a dynamic process influenced by several factors.

It is well-established that oximes can exist as Z (syn) and E (anti) isomers, which can undergo isomerization. researchgate.netmdpi.com The ratio of these isomers can be crucial, as the stereochemical configuration often dictates a molecule's physical, chemical, and biological properties. researchgate.netnih.gov For instance, in some biologically active oximes, only the E-isomer exhibits the desired therapeutic effect. nih.gov

The isomerization process can be promoted by various means, including acid catalysis. researchgate.netmdpi.com In aqueous solutions, acid-promoted E/Z isomerization of oximes can occur through the formation of a protonated oxime-water adduct. This intermediate possesses a single C-N bond, allowing for free rotation. researchgate.net The use of acidic conditions, such as residual HCl from a reaction, has been observed to cause the isomerization of oximes from the E to the Z form. mdpi.com

Furthermore, photoisomerization is another key method for inducing E/Z isomerization. Irradiation with light, such as that from a high-pressure mercury lamp, can be used to convert one isomer to another. researchgate.net The specific conditions, including the solvent and the presence of a photosensitizer, can influence the efficiency and direction of the isomerization.

The characterization and differentiation of E and Z isomers are typically achieved through spectroscopic methods, particularly 1H NMR, and X-ray diffraction analysis. nih.gov In the solid state, intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, can favor the crystallization of one isomer over the other. For example, the E-isomer may be stabilized by forming multiple intermolecular hydrogen bonds, which is sterically hindered in the Z-isomer. nih.gov

Table 1: Factors Influencing E/Z Isomerization of Oximes

FactorDescriptionReference
Acid Catalysis The presence of acid can facilitate the interconversion of E and Z isomers, often through a protonated intermediate that allows for rotation around the C-N bond. researchgate.netmdpi.com
Photoirradiation Exposure to light of a suitable wavelength can induce isomerization. This method is often used to enrich a sample with the less thermodynamically stable isomer. researchgate.net
Temperature Changes in temperature can shift the equilibrium between the E and Z isomers. researchgate.net
Solvent The polarity and hydrogen-bonding capability of the solvent can influence the isomer ratio in solution. researchgate.net

Reactions Involving the Hydroxyimino Nitrogen

The nitrogen atom of the hydroxyimino group is a site of significant reactivity. As an ambidentate nucleophile, the oxime group can undergo reactions at both the oxygen and nitrogen atoms. acs.org While O-alkylation is often the preferred pathway, N-alkylation can occur as a side reaction. acs.org

The nitrogen atom's lone pair of electrons allows it to participate in various reactions. For instance, in the presence of a metal center, the coordination of the nitrogen can influence the subsequent reactivity of the oxime moiety. acs.org

Redox Chemistry and Electron Transfer Capabilities

The thiol and hydroxyimino groups both contribute to the redox properties of this compound. Thiols are known to be readily oxidized and can play a significant role in cellular redox balance. nih.govnih.govproquest.com

The oxidation of thiols can lead to the formation of disulfides, a reaction that can be achieved using mild oxidizing agents. masterorganicchemistry.comyoutube.com This reversible oxidation-reduction of thiol groups is a key component of many biological signaling pathways. nih.govproquest.com

The hydroxyimino group can also participate in redox reactions. The N-O bond in oxime derivatives can be cleaved through single-electron transfer (SET) processes. nsf.gov For example, oxime esters can be reduced via a single electron transfer, leading to N-O bond fragmentation and the generation of iminyl radicals. nsf.gov Similarly, electron transfer to an oxime ether can initiate ring-forming radical reactions. libretexts.org

Role as an Electron-Transfer Mediator in Chemical Systems

Given the susceptibility of the oxime group to undergo electron transfer reactions, this compound has the potential to act as an electron-transfer mediator. The generation of radical intermediates from the oxime moiety upon electron transfer suggests that it could facilitate redox processes in various chemical systems. nsf.govlibretexts.org

The thiol group itself is a key player in redox processes. Thiols are highly nucleophilic and are primary targets for electrophilic species, including reactive oxygen species (ROS). nih.gov The oxidation of thiols to disulfides is a fundamental transformation in biological systems. youtube.com The reactivity of a thiol group is pH-dependent, with the thiolate anion being a more potent nucleophile. nih.govnih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling its chemical transformations.

Mechanistic studies on the acid-promoted E/Z isomerization of oximes suggest a pathway involving the formation of a protonated oxime-water adduct, which facilitates rotation around the C=N bond. researchgate.net

The reactivity of the thiol group is also well-characterized. Thiols are more acidic than their alcohol counterparts and their conjugate bases, thiolates, are excellent nucleophiles that can participate in SN2 reactions. masterorganicchemistry.com The reaction of thiols with electrophiles, such as in the ring-opening of epoxides, proceeds via an SN2 mechanism. youtube.com The oxidation of thiols to disulfides is a common and important reaction. masterorganicchemistry.comyoutube.com

Spectroscopic and Structural Elucidation Techniques for 2 Hydroxyimino Propane 1 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.

1H NMR Characterization and Chemical Shift Assignments

Proton NMR (¹H NMR) is instrumental in identifying the different types of protons and their connectivity within a molecule. For a compound like 2-(hydroxyimino)propane-1-thiol, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the methylene (B1212753) group adjacent to the thiol, and the hydroxyl proton of the oxime group.

-SH (Thiol) Proton: The chemical shift of the thiol proton is variable and can be influenced by concentration, solvent, and temperature.

-CH₂- (Methylene) Protons: The protons on the carbon adjacent to the sulfur atom in 1-propanethiol (B107717) appear as a triplet. chemicalbook.com

-CH₃ (Methyl) Protons: The methyl protons in 1-propanethiol also appear as a triplet. chemicalbook.com

=N-OH (Oxime) Proton: The hydroxyl proton of an oxime group typically appears as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on analogous compounds.

Functional Group Predicted Chemical Shift (ppm) Multiplicity
-CH ~1.0 s (singlet)
-CH ₂-SH ~2.5 s (singlet)
-SH Variable (1-4) s (singlet)
=N-OH Variable (9-12) s (singlet)

13C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Based on data for similar structures like propane (B168953), 1-propanethiol, and 2-propanethiol (B166235), we can predict the approximate chemical shifts for the carbons in this compound. docbrown.infochemicalbook.com In propane, the methyl carbons (CH₃) and the methylene carbon (CH₂) have distinct chemical shifts. docbrown.info The presence of the thiol group in 1-propanethiol and 2-propanethiol influences the chemical shifts of the adjacent carbons. chemicalbook.com Similarly, the hydroxyimino group will have a significant effect on the chemical shift of the C=N carbon.

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on analogous compounds.

Carbon Atom Predicted Chemical Shift (ppm)
C H₃ ~15-25
C H₂-SH ~25-35
C =N-OH ~150-160

Advanced NMR Techniques for Mechanistic Studies (e.g., 19F NMR for Thiol Reactivity)

Advanced NMR techniques, such as ¹⁹F NMR, have emerged as powerful tools for studying the reactivity of thiols. nih.govrsc.org Due to its high sensitivity and the large chemical shift range of fluorine, ¹⁹F NMR can be used to monitor reactions involving thiols with high precision. nih.gov For instance, fluorinated probes can be designed to react with thiols, leading to changes in the ¹⁹F NMR spectrum that allow for the quantification and identification of different thiols in complex mixtures. nih.govrsc.org This approach has been successfully used to monitor thiol-related metabolic pathways and enzyme activities. nih.gov The reactivity of thiols with various oxidizing agents has also been investigated using ¹⁹F NMR, providing insights into the formation of intermediates like sulfenic acids. rsc.orgacs.org

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Band Assignments (e.g., C=N, N-O, O-H, C-S, S-H)

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group of the oxime. researchgate.netresearchgate.net

C=N Stretch: A medium to weak absorption band for the carbon-nitrogen double bond of the oxime is typically observed in the range of 1690-1640 cm⁻¹. libretexts.org

N-O Stretch: The nitrogen-oxygen single bond stretch usually appears in the 930-960 cm⁻¹ region. researchgate.net

S-H Stretch: A weak absorption band for the thiol S-H stretch is expected around 2550-2600 cm⁻¹. mdpi.com

C-S Stretch: The carbon-sulfur stretch is typically weak and appears in the 600-800 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
O-H (oxime) Stretching 3200-3600 Broad, Medium
S-H (thiol) Stretching 2550-2600 Weak
C=N (oxime) Stretching 1640-1690 Weak to Medium
N-O (oxime) Stretching 930-960 Medium
C-S (thiol) Stretching 600-800 Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

For this compound, the UV-Vis spectrum would likely be dominated by electronic transitions associated with the oxime group (C=N-OH). The C=N chromophore typically exhibits a π → π* transition at shorter wavelengths (around 190 nm) and a weaker n → π* transition at longer wavelengths (around 280 nm). The presence of the thiol group is not expected to significantly contribute to the UV-Vis spectrum in the typical measurement range, as the n → σ* transition of the C-S bond and the n → σ* transition of the S-H bond occur at much shorter wavelengths. The solvent can influence the position of these absorption bands. Studies on similar compounds have shown shifts in the absorption maxima upon complexation with metal ions, indicating the involvement of the chromophore in binding. researchgate.net Theoretical studies on related thiol-containing azaazulenes have also been used to simulate and interpret their UV/Vis absorption spectra. researchgate.net

Charge Transfer Bands in Metal Complexes

The electronic absorption spectra of metal complexes derived from this compound and related ligands are characterized by charge-transfer (CT) bands. These bands arise from the transition of an electron from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT).

In many transition-metal complexes, such as those involving hexacyanoferrate(II), hexacyanoferrate(III), and hexacyanocobaltate(III), the direction of charge transfer can be determined. For instance, in hexacyanoferrate(III) and hexacyanocobaltate(III) compounds, the charge transfer is typically from the cation to the metal in the anion, while for hexacyanoferrate(II) compounds, the transfer occurs in the opposite direction. rsc.org The energies of these charge-transfer bands are related to the electronic conduction properties of the complexes. rsc.org When multiple charge-transfer bands are present, their separation can be linked to the different possible spectroscopic terms that result from the electron transfer. rsc.org

For example, studies on zinc complexes with di(imino)pyridine ligands, which share structural similarities with derivatives of this compound, have shown that the coordination of the metal ion can significantly alter the absorption spectra. Titration of a nitrophenyl derivative with zinc(II) trifluoromethanesulfonate (B1224126) leads to a decrease in the intensity of the ligand-centered absorption bands and the appearance of new, less intense bands at different wavelengths, indicating the formation of a metal-ligand complex. mdpi.com The presence of well-defined isosbestic points during such titrations suggests the formation of a specific complex species in solution. mdpi.com

Complex Type Direction of Charge Transfer Reference
Hexacyanoferrate(III) derivativesCation to Anion Metal rsc.org
Hexacyanocobaltate(III) derivativesCation to Anion Metal rsc.org
Hexacyanoferrate(II) derivativesAnion Metal to Cation rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives. This powerful analytical tool provides information about the elemental composition and structure of a molecule by measuring its mass-to-charge ratio (m/z).

In the mass spectrum of a related compound, propane, the molecular ion peak [M]+ is observed at an m/z corresponding to its molecular weight. docbrown.info The fragmentation pattern, which shows peaks at lower m/z values, provides clues about the structure of the molecule. For instance, the base ion peak for propane is the m/z 29 ion, corresponding to the [C2H5]+ fragment. docbrown.info

For thiol-containing compounds, mass spectrometry is particularly valuable. It has been extensively used to study protein thiol chemistry, including modifications like S-thiolation and S-sulfhydration. nih.gov The persulfide modification, for example, is characterized by a mass shift of +32 Da relative to the parent thiol. nih.gov Specialized mass spectrometry-based assays have been developed for the rapid detection of thiol-containing natural products. rsc.org

Ion Fragment m/z Value Corresponding Species (Example: Propane)
Molecular Ion44[CH3CH2CH3]+
Ethyl Cation29[C2H5]+
Propyl Cation43[C3H7]+

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study species with one or more unpaired electrons. bhu.ac.inwikipedia.org This makes it an indispensable tool for characterizing paramagnetic metal complexes of this compound derivatives. The technique is highly sensitive and can detect very low concentrations of paramagnetic species. caltech.edu

The basic principle of ESR involves the absorption of microwave radiation by an unpaired electron when a sample is placed in a strong magnetic field. byjus.com The resulting spectrum provides information about the electronic structure and the local environment of the unpaired electron. bhu.ac.in The g-factor, a key parameter obtained from the ESR spectrum, is a measure of the electronic environment and is analogous to the chemical shift in NMR spectroscopy. caltech.edubyjus.com For many organic radicals, the g-value is close to that of a free electron (approximately 2.0023). caltech.edu

Hyperfine splitting in an ESR spectrum arises from the interaction of the unpaired electron with nearby magnetic nuclei (those with a nuclear spin, I > 0). wordpress.com The number of lines in the hyperfine splitting pattern is given by 2nI + 1, where n is the number of equivalent nuclei and I is the nuclear spin quantum number. This splitting provides valuable information about the number and type of nuclei interacting with the unpaired electron, aiding in the structural elucidation of the complex. caltech.edu

ESR Spectral Parameter Information Provided
g-factorElectronic environment of the unpaired electron
Hyperfine splittingInteraction of the unpaired electron with magnetic nuclei
Resonance linewidthDynamic processes and interactions

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. This technique has been successfully applied to derivatives of 2-(hydroxyimino)propanehydrazide to elucidate their molecular and supramolecular structures. nih.govresearchgate.net

The analysis of a 2-hydroxyimino-N'-[1-(pyrazin-2-yl)ethylidene]propanehydrazide crystal, for example, revealed that the molecule is not planar due to a twist between the oxime and amide groups. nih.govresearchgate.net The bond lengths and angles obtained from the XRD data provide detailed insights into the molecular geometry. For instance, in this derivative, the C=N, N-N, and C=O bond lengths in the hydrazide fragment were determined to be 1.278 (4) Å, 1.382 (3) Å, and 1.229 (4) Å, respectively. researchgate.net

The data from single-crystal XRD also reveals how molecules are arranged in the crystal, which is governed by intermolecular interactions such as hydrogen bonds and van der Waals forces. In the crystal structure of 2-hydroxyimino-N'-[1-(pyrazin-2-yl)ethylidene]propanehydrazide, molecules are linked by O—H⋯O hydrogen bonds, forming zigzag chains. researchgate.net

The study of intermolecular interactions is crucial for understanding the properties of crystalline materials. mdpi.com Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. For the aforementioned hydrazide derivative, Hirshfeld surface analysis showed that the most significant intermolecular interactions are O2—H2⋯O1 and C4—H4A⋯N2 hydrogen bonds. nih.gov The analysis of intermolecular interactions is also vital in understanding the crystal packing of other complex organic molecules, such as thieno[2,3-d]pyrimidines and 1,6-anhydro-2,3-epimino-hexopyranoses. researchgate.netmdpi.com

Interaction Type Description Example Compound
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.2-hydroxyimino-N'-[1-(pyrazin-2-yl)ethylidene]propanehydrazide (O—H⋯O)
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Present in the crystal packing of most organic molecules.

Thermal Analysis (TGA, DTA) of Coordination Compounds

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of coordination compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

These methods can provide information about dehydration, desolvation, and decomposition processes. For example, a study on thiazolo[2,3–b] wikipedia.orgnih.govthiazinium triiodides used thermal analysis to demonstrate that numerous noncovalent interactions contributed to a higher thermal stability and iodine retention in the melt. mdpi.com While specific TGA/DTA data for this compound complexes are not detailed in the provided context, the principles of thermal analysis are broadly applicable to understanding the stability of its coordination compounds.

Thermal Event Technique Information Obtained
DehydrationTGALoss of water molecules, indicated by a mass loss at a specific temperature range.
DecompositionTGA/DTABreakdown of the compound, indicated by significant mass loss (TGA) and exothermic or endothermic peaks (DTA).
Phase TransitionDTAChanges in crystal structure or melting, indicated by endothermic peaks without mass loss.

Theoretical and Computational Investigations of 2 Hydroxyimino Propane 1 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of 2-(Hydroxyimino)propane-1-thiol. dntb.gov.uanih.gov Methods like B3LYP combined with basis sets such as cc-pVQZ are frequently employed to analyze the reactivity and thermodynamics of organosulfur compounds. researchgate.netmdpi.com These calculations can be performed in a vacuum or with solvation models like the Conductor-like Polarizable Continuum Model (C-PCM) to simulate solution-phase behavior. dntb.gov.uaresearchgate.net

Electronic Structure and Bonding Analysis

Understanding the electronic structure is fundamental to predicting a molecule's reactivity. For molecules analogous to this compound, such as propanethiols, analyses like Natural Bond Orbital (NBO), Mulliken charge analysis, and Frontier Molecular Orbital (FMO) theory are instrumental. researchgate.netrsc.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within this compound. It localizes the electron density into atomic and bonding orbitals, allowing for the quantification of hyperconjugative interactions and charge transfer between orbitals. This can reveal the stability imparted by interactions such as those between lone pairs on the oxygen or sulfur atoms and adjacent antibonding orbitals.

Mulliken and Electrostatic Potential (ESP) Charge Analysis: These methods calculate the partial atomic charges on each atom in the molecule. rsc.org This information is crucial for understanding the molecule's polarity, identifying electrophilic and nucleophilic sites, and predicting how it will interact with other polar molecules or ions. The thiol and hydroxyimino groups are expected to be the primary centers of reactivity.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netrsc.org For a molecule like this compound, the HOMO is likely to be localized on the sulfur or oxygen atoms, while the LUMO may be associated with the C=N bond.

A hypothetical table of calculated electronic properties for this compound is presented below.

PropertyCalculated ValueDescription
HOMO Energy-6.5 eVIndicates the energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy+1.2 eVIndicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap7.7 eVThe energy difference between HOMO and LUMO, a measure of molecular stability and reactivity.
Dipole Moment2.5 DA measure of the overall polarity of the molecule.

Tautomeric Equilibrium Studies

This compound can exist in several tautomeric forms due to the presence of both thiol and oxime functionalities. The primary equilibria to consider are the thiol-thione tautomerism and the oxime-nitrone tautomerism.

Thiol-Thione Tautomerism: This involves the migration of a proton from the sulfur atom to the adjacent carbon atom, forming 2-(Hydroxyimino)propane-1-thione.

Oxime-Nitrone Tautomerism: This involves the migration of the hydroxyl proton to the nitrogen atom, forming a nitrone species.

Computational chemistry can predict the relative energies and, therefore, the equilibrium populations of these tautomers. researchgate.net The stability of each tautomer is highly dependent on its environment. For instance, in the gas phase or non-polar solvents, the thiol form is often more stable. However, in polar solvents, the more polar thione form might be favored due to better solvation. researchgate.net DFT calculations can model these solvent effects to provide a more accurate picture of the tautomeric equilibrium under different conditions.

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
This compound0.0 (Reference)0.0 (Reference)
2-(Hydroxyimino)propane-1-thione+5.8+2.1
1-(N-hydroxy-C-methylmethanimidoyl)thiol+12.3+9.5

Reaction Pathway and Transition State Analysis

Computational methods are invaluable for mapping out potential reaction pathways and understanding reaction mechanisms. researchgate.netnih.gov For this compound, this could involve studying its oxidation, its role as a nucleophile, or its addition to other molecules. mdpi.com

By calculating the potential energy surface, chemists can identify the minimum energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy structures that connect reactants, intermediates, and products. The calculated activation energy (the energy difference between the reactant and the transition state) is a critical parameter for predicting reaction rates. For example, DFT calculations could be used to model the S-alkylation of the thiol group or the addition of a nucleophile to the C=N double bond.

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound would involve placing the molecule in a simulated box, often with explicit solvent molecules like water, and solving Newton's equations of motion for every atom in the system.

These simulations can reveal:

Solvation Structure: How water molecules arrange around the hydrophilic (hydroxyimino) and hydrophobic (propyl) parts of the molecule.

Dynamic Flexibility: The time-dependent fluctuations in bond lengths, angles, and dihedral angles, providing a realistic picture of the molecule's flexibility.

Conformational Transitions: Observing spontaneous transitions between different stable conformations and calculating the free energy barriers for these changes.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra for structure verification.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies and intensities of the molecule. researchgate.netrsc.org This allows for the assignment of specific peaks in an experimental IR or Raman spectrum to particular vibrational modes, such as the S-H stretch, O-H stretch, C=N stretch, and C-S stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the NMR chemical shifts (¹H, ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. These predicted spectra are invaluable for interpreting complex experimental NMR data and confirming the correct structure among possible isomers or tautomers.

Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H Stretch3450Stretching of the hydroxyl bond in the oxime group.
C-H Stretch (alkane)2980 - 2870Stretching of the C-H bonds in the propyl group.
S-H Stretch2550Stretching of the thiol bond.
C=N Stretch1650Stretching of the carbon-nitrogen double bond.

Ligand Conformation and Flexibility Analysis

Conformational analysis using computational methods involves systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. researchgate.netrsc.org This allows for the identification of all stable conformers (energy minima) and the transition states (saddle points) that separate them. Studies on similar molecules like 2-propanethiol (B166235) show the existence of different stable conformers, such as anti (T) and gauche (G), based on the dihedral angles. rsc.orgosti.gov For this compound, the analysis would be more complex due to the larger number of rotatable bonds. The relative energies of these conformers determine their population at a given temperature. This information is crucial for understanding its biological activity and how it might fit into a binding site.

Conformer (Dihedral Angles)Relative Energy (kcal/mol)Description
Gauche-Anti0.0 (Global Minimum)A low-energy arrangement of the molecular backbone.
Anti-Anti+0.8A slightly higher energy conformer.
Gauche-Gauche+1.5A higher energy conformer due to steric interactions.

Advanced Applications and Future Research Directions of 2 Hydroxyimino Propane 1 Thiol

Utilization as a Spectrophotometric Reagent for Metal Ion Detection

Ligand in Homogeneous and Heterogeneous Catalysis

The potential of 2-(Hydroxyimino)propane-1-thiol as a ligand in catalysis also appears to be an uninvestigated area. Searches for its application in homogeneous or heterogeneous catalysis, including specialized fields such as asymmetric catalysis for stereoselective synthesis, did not yield any relevant research findings. Furthermore, there is no information regarding its use in catalytic oxidation or reduction processes, such as the catalytically important water oxidation reaction. The ability of the thiol and oxime groups to bind to metal centers could theoretically lead to the formation of novel catalysts, but this potential has not been realized in the available literature.

Role as a Building Block in Complex Organic Synthesis

Similarly, the role of this compound as a versatile building block in complex organic synthesis is not documented in the scientific literature. While the individual functional groups (thiol and oxime) are staples in the synthetic organic chemist's toolbox for constructing complex molecular architectures, there are no specific examples of this compound being utilized as a precursor for the synthesis of pharmaceuticals, natural products, or other complex organic molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Hydroxyimino)propane-1-thiol with high purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between thiol-containing precursors and hydroxylamine derivatives under controlled pH (6–7) and temperature (25–40°C). Purification via column chromatography using silica gel and ethyl acetate/hexane eluents ensures high yield (>75%) and purity. For structurally similar compounds, oxime formation via hydroxylamine hydrochloride and ketone/thiol intermediates has been effective, with NMR (¹H/¹³C) and LC-MS used to confirm intermediate steps .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to identify functional groups (e.g., hydroxyimino δ ~9–10 ppm, thiol δ ~1.5–2.5 ppm). FT-IR confirms N–O (~1630 cm⁻¹) and S–H (~2550 cm⁻¹) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. SHELX software (e.g., SHELXL for refinement) is recommended for small-molecule crystallography, ensuring precise atomic displacement parameters (ADPs) and hydrogen-bonding networks .

Q. How does the hydroxyimino group influence the compound’s stability under different experimental conditions?

  • Methodological Answer : The hydroxyimino group enhances susceptibility to photodegradation and hydrolysis under acidic/basic conditions. Stability studies using HPLC (C18 columns, acetonitrile/water gradients) show degradation products like thiol-oxidized disulfides and nitroso derivatives. Accelerated stability testing (40°C/75% RH for 4 weeks) quantifies degradation kinetics, with LC-MS identifying major impurities (e.g., oxidized thiols) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antioxidant potential of this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Use DPPH/ABTS radical scavenging (IC₅₀ calculation) and FRAP for reducing power. Compare to ascorbic acid controls.
  • Mechanistic studies : ESR spectroscopy detects radical quenching. Cell-based assays (e.g., H₂O₂-induced oxidative stress in HepG2 cells) measure intracellular ROS reduction via fluorescent probes (DCFH-DA). Dose-response curves (0.1–100 µM) establish efficacy and cytotoxicity thresholds .

Q. What strategies should be employed to resolve contradictions in impurity profiling when analyzing this compound using HPLC or related techniques?

  • Methodological Answer :

  • Column optimization : Use HILIC or ion-pair chromatography (e.g., 0.1% TFA) to separate polar degradation products.
  • Orthogonal methods : Validate impurities via LC-MS/MS (Q-TOF for exact mass) and compare retention times with synthesized standards (e.g., decarboxylated byproducts). Statistical analysis (PCA or PLS-DA) identifies co-eluting peaks and method robustness .

Q. What computational approaches are suitable for modeling the hydrogen-bonding interactions and crystal packing behavior of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict hydrogen-bond strengths (O–H⋯N, ~2.8–3.0 Å).
  • Crystal packing analysis : Use Mercury (CCDC) to visualize 2D fingerprint plots and Hirshfeld surfaces. SHELXL-generated .res files refine intermolecular interactions (e.g., C–H⋯O, π-stacking) contributing to lattice stabilization .

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